2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide
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Overview
Description
2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of chromene and thiazole Chromenes are known for their diverse biological activities, while thiazoles are often found in various pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration of ACh, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration. The compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme at a site other than the active site .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, this compound increases the availability of ACh, enhancing cholinergic transmission .
Result of Action
The molecular effect of this compound is the inhibition of AChE, leading to an increase in ACh concentration . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function. The compound has also been shown to have a neuroprotective effect in cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide typically involves the following steps:
Formation of Chromene Derivative: The chromene derivative can be synthesized from 4-oxo-4H-chromene-2-carboxylic acid.
Coupling with Thiazole: The acyl chloride intermediate is then reacted with a thiazole derivative, such as 2-aminothiazole, under basic conditions to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amide and thiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one: This compound shares the chromene and thiazole features but differs in the specific substitution pattern.
Spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione: Another related compound with a spiro structure involving chromene and thiazole.
Uniqueness
2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is unique due to its specific combination of chromene and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c15-12(19)8-6-22-14(16-8)17-13(20)11-5-9(18)7-3-1-2-4-10(7)21-11/h1-6H,(H2,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMITRXZXZMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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